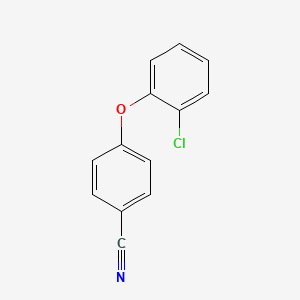

4-(2-Chlorophenoxy)benzonitrile

Description

BenchChem offers high-quality 4-(2-Chlorophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOWOWNSJYRWRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=C(C=C2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Solubility Profiling of 4-(2-Chlorophenoxy)benzonitrile in Polar Aprotic Media

Executive Summary

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 4-(2-Chlorophenoxy)benzonitrile (CAS: 270259-93-3). As a critical intermediate in the synthesis of diphenyl ether herbicides and specific pharmaceutical scaffolds, the solubility of this compound in polar aprotic solvents dictates reaction kinetics (specifically SNAr mechanisms), yield optimization, and downstream purification efficiency.

This document moves beyond static data points to establish a self-validating protocol for solubility determination, grounded in thermodynamic principles and industrial best practices.

Physicochemical Context & Solvation Mechanism[1]

To predict and manipulate solubility, one must first understand the solute's molecular architecture. 4-(2-Chlorophenoxy)benzonitrile exhibits a "push-pull" electronic structure that heavily influences its interaction with solvents.

Molecular Architecture

-

Lipophilic Domain: The two phenyl rings and the chlorine substituent contribute significant hydrophobicity.

-

Polar Domain: The nitrile (-CN) group and the ether linkage (-O-) introduce permanent dipoles.

-

Structural Class: Diaryl ether.[1]

Solvation in Polar Aprotic Solvents

Polar aprotic solvents (DMSO, DMF, NMP, DMAc) are the "Gold Standard" for this compound class. They possess high dielectric constants and large dipole moments but lack an acidic proton.

-

Mechanism: The solvent's negative dipole (e.g., the oxygen in DMSO) interacts strongly with the electron-deficient aromatic ring (activated by the nitrile group), while the lipophilic bulk of the solvent accommodates the phenyl rings via Van der Waals forces.

-

The "Dissolution-Reaction" Paradox: While high solubility is required for the SNAr synthesis of this compound, too high solubility at ambient temperature can complicate crystallization. Therefore, a precise temperature-dependent solubility profile is required.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogues (e.g., Fenoxaprop intermediates), the expected solubility behavior is categorized below.

Table 1: Relative Solubility Ranking in Key Process Solvents

| Solvent | Polarity (Dielectric ε) | Predicted Solubility (25°C) | Process Utility |

| DMSO | 46.7 | Very High (>150 mg/mL) | Primary reaction medium; excellent for high-temp SNAr. |

| DMF | 36.7 | High (>100 mg/mL) | Alternative reaction medium; easier to remove than DMSO (lower BP). |

| NMP | 32.0 | Very High (>150 mg/mL) | Used for stubborn substrates; difficult to remove (high BP). |

| Acetonitrile | 37.5 | Moderate (20-80 mg/mL) | Excellent for HPLC analysis and crystallization (via cooling). |

| Water | 80.1 | Insoluble (<0.1 mg/mL) | The universal anti-solvent for precipitation/isolation. |

Critical Insight: The high solubility in DMSO/DMF necessitates the use of water as an anti-solvent for isolation. A common process failure mode is "oiling out" instead of crystallizing when water is added too quickly.

Experimental Protocol: Gravimetric Saturation Method

Materials Required

-

Analyte: 4-(2-Chlorophenoxy)benzonitrile (>98% purity).[2]

-

Solvents: HPLC Grade DMSO, DMF, Acetonitrile.

-

Equipment: Thermomixer (temp control ±0.1°C), 0.22 µm PTFE syringe filters, Analytical Balance (d=0.01 mg).

Step-by-Step Methodology

-

Supersaturation: Add excess solid (~500 mg) to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid is still visible after 24h. If not, add more solid.

-

-

Filtration: Stop agitation and let settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification (Gravimetric):

-

Pipette exactly 1.0 mL of filtrate into a tared weighing dish.

-

Evaporate solvent (vacuum oven for DMSO/DMF).

-

Weigh the residue.

-

-

Calculation: Solubility (

) =

Workflow Diagram

Caption: Figure 1. Self-validating gravimetric solubility determination workflow.

Process Implications: The "Solubility-Yield" Trade-off

In drug development and agrochemical synthesis, solubility drives the process window.

Reaction Optimization (SNAr)

The synthesis of 4-(2-Chlorophenoxy)benzonitrile typically involves reacting 2-chlorophenol with 4-fluorobenzonitrile.

-

High Solubility Benefit: Allows high concentration processing (low solvent volume cost).

-

High Solubility Risk: If the product is too soluble, the yield upon quenching with water will drop because a fraction remains dissolved in the organic/aqueous mother liquor.

Crystallization Strategy

To obtain high purity (>99%), a "Cooling + Anti-solvent" crystallization is recommended.

-

Dissolve crude solid in hot Acetonitrile or DMF (High T, High S).

-

Cool slowly to induce nucleation (Low T, Lower S).

-

Add Water (Anti-solvent) to drive yield (Drastically Low S).

Caption: Figure 2. Solubility-driven purification strategy using temperature and anti-solvent effects.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11664966, 4-(2-Chlorophenoxy)benzonitrile. Retrieved from [Link]

-

Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[3][4] (Standard reference for solubility extrapolation).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative source on solvent polarity and SNAr reaction media).

Sources

The Synthetic Chemist's Guide to Functionalized Benzonitriles: A Technical Primer

Substituted benzonitriles represent a critical class of organic compounds, serving as indispensable intermediates and core structural motifs in a vast landscape of applications, from pharmaceuticals and agrochemicals to advanced functional materials.[1][2][3] Their synthesis is a foundational pillar of modern organic chemistry, with an ongoing pursuit of more efficient, versatile, and sustainable methodologies. This technical guide offers a comprehensive exploration of the principal synthetic strategies for preparing functionalized benzonitriles, emphasizing the underlying chemical principles, providing field-tested experimental protocols, and presenting comparative data to inform rational methodological choices for researchers, scientists, and professionals in drug development.[2]

Core Synthetic Strategies: A Comparative Overview

The construction of the benzonitrile moiety can be achieved through several distinct chemical transformations. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance. The four primary approaches are:

-

Transition Metal-Catalyzed Cyanation of Aryl Halides: A powerful and versatile method for directly introducing a cyano group onto an aromatic ring.[1]

-

The Sandmeyer Reaction: A classic and reliable route to benzonitriles from anilines via diazonium salt intermediates.[1][4]

-

Synthesis from Benzaldehydes: One-pot procedures that convert aldehydes to nitriles, often through an oxime intermediate.[5][6]

-

Dehydration of Benzamides: A direct pathway involving the removal of a water molecule from a primary benzamide.[1][3]

This guide will delve into the first three of these core strategies, providing detailed mechanistic insights and practical protocols.

Transition Metal-Catalyzed Cyanation of Aryl Halides

The palladium-catalyzed cyanation of aryl halides and pseudohalides has become a cornerstone for the synthesis of benzonitriles due to its broad substrate scope and high functional group tolerance.[7][8] Nickel-catalyzed systems have also emerged as a powerful and more economical alternative.[9][10]

The Causality Behind Component Selection in Palladium-Catalyzed Cyanation

A successful palladium-catalyzed cyanation is not merely a matter of mixing reagents; it is a finely tuned system where each component plays a critical role. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a cyanide source and reductive elimination to yield the benzonitrile and regenerate the Pd(0) catalyst.

-

Palladium Precatalyst: The choice of the palladium source is crucial. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in situ reduction and ligand complexation to form the active catalyst.[11] This process can be inefficient and susceptible to poisoning by the cyanide anion.[11] More advanced palladacycle precatalysts are often preferred as they generate the active Pd(0) species more efficiently and reliably upon exposure to a base.[11][12]

-

Ligands: The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition. Bulky, electron-rich phosphine ligands are commonly employed. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Cyanide Source: A variety of cyanide sources can be used, each with its own advantages and disadvantages.

-

Zinc Cyanide (Zn(CN)₂): A popular choice due to its relatively low toxicity and ability to act as a cyanide source in a transmetalation step. It is often used in excess to drive the reaction to completion.[7]

-

Potassium Ferrocyanide (K₄[Fe(CN)₆]): An even less toxic and more environmentally benign alternative.[10]

-

Cuprous Thiocyanate (CuSCN): A safe and effective cyanide source that can be used in palladium-catalyzed reactions.[13]

-

Electrophilic Cyanating Reagents: Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or 2-methyl-2-phenyl malononitrile (MPMN) offer an alternative, reductant-free approach and can be advantageous in certain contexts.[9][14][15]

-

-

Base and Solvent: The base is often required to activate the precatalyst and can influence the reaction rate. The choice of solvent depends on the specific catalytic system and the solubility of the reagents. Anhydrous, polar aprotic solvents like DMF, DMAc, or NMP are common.[1]

Experimental Workflow: Palladium-Catalyzed Cyanation

The following diagram illustrates a typical workflow for a palladium-catalyzed cyanation reaction.

Caption: General workflow for Palladium-catalyzed cyanation.

Detailed Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a representative example and may require optimization for different substrates.

Materials:

-

Aryl bromide (1.0 mmol)

-

Zinc Cyanide (Zn(CN)₂) (0.6 mmol)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Anhydrous N,N-Dimethylacetamide (DMAc) (2 mL)

-

Reaction vial with a stir bar

-

Septum and needle for inert gas purging

-

Standard glassware for work-up and purification

Procedure:

-

To a reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), zinc cyanide (0.6 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add anhydrous DMAc (2 mL) via syringe.[1]

-

Place the sealed vial in a preheated oil bath at 80-120 °C.[1]

-

Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired benzonitrile.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, IR) of the purified product. The characteristic nitrile stretch in the IR spectrum (around 2230 cm⁻¹) is a key indicator.

The Sandmeyer Reaction

Discovered in 1884, the Sandmeyer reaction is a classic, yet powerful method for the synthesis of aryl halides and pseudohalides, including benzonitriles, from aryl diazonium salts.[4][16] This transformation is particularly useful when the starting material is a readily available aniline. The reaction proceeds in two main stages: diazotization of the aniline, followed by displacement of the diazonium group with a cyanide nucleophile, catalyzed by a copper(I) salt.[17][18]

Mechanistic Rationale

The Sandmeyer reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[16]

-

Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable aryl diazonium salt.

-

Single Electron Transfer (SET): The copper(I) cyanide catalyst initiates the reaction by transferring a single electron to the diazonium salt. This results in the formation of an aryl radical and the liberation of nitrogen gas, which is a strong thermodynamic driving force for the reaction.[16]

-

Nucleophilic Attack and Re-oxidation: The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.

Caption: Simplified mechanism of the Sandmeyer reaction.

Detailed Protocol: Sandmeyer Cyanation of Aniline

Safety Note: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

Materials:

-

Aniline (1.0 mmol)

-

Concentrated Hydrochloric Acid (HCl) (3.0 mmol)

-

Sodium Nitrite (NaNO₂) (1.1 mmol)

-

Copper(I) Cyanide (CuCN) (1.2 mmol)

-

Sodium Cyanide (NaCN) (optional, to create a solution of CuCN)

-

Ice, water

-

Standard glassware

Procedure:

-

Diazotization:

-

In a flask, dissolve aniline (1.0 mmol) in a mixture of concentrated HCl (3.0 mmol) and water (5 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol in 2 mL of water) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 mmol) in aqueous sodium cyanide or another suitable solvent.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude benzonitrile by distillation or column chromatography.

-

Synthesis from Benzaldehydes

The conversion of benzaldehydes to benzonitriles is an attractive synthetic route as it preserves the carbon skeleton of the starting material.[19] These methods typically proceed via an intermediate aldoxime, which is then dehydrated in situ to the nitrile.[19][20] This one-pot approach avoids the isolation of the potentially unstable aldoxime intermediate.[19]

Rationale and Methodological Variations

The overall transformation involves two key steps: the formation of a benzaldoxime from the benzaldehyde and a nitrogen source, followed by the dehydration of the oxime.

-

Nitrogen Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common nitrogen source.[5][21] More recently, other reagents like O-benzoyl hydroxylamines have been developed to facilitate the conversion under mild conditions.[22]

-

Dehydrating Agent/Catalyst: A wide variety of reagents can effect the dehydration of the intermediate oxime.

-

Lewis Acids: Ferrous sulfate (FeSO₄) has been shown to be an effective and inexpensive catalyst for this one-pot synthesis.[5][21]

-

Ionic Liquids: Certain ionic liquids can act as a recyclable solvent, catalyst, and phase-separation agent, offering a greener alternative to traditional methods.[6][19][23]

-

Other Reagents: Formic acid, and various other acidic or dehydrating agents have also been employed.[21]

-

Experimental Protocol: One-Pot Synthesis from Benzaldehyde using Ferrous Sulfate

Materials:

-

Substituted Benzaldehyde (1.0 mmol)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 mmol)

-

Anhydrous Ferrous Sulfate (FeSO₄) (catalytic amount)

-

N,N-Dimethylformamide (DMF) (5 mL)

-

Standard glassware for reflux and work-up

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine the benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalytic amount of anhydrous ferrous sulfate.

-

Add DMF (5 mL) and stir the mixture.

-

Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or distillation to yield the pure benzonitrile.

Comparative Summary of Synthetic Methods

| Feature | Palladium-Catalyzed Cyanation | Sandmeyer Reaction | Synthesis from Benzaldehydes |

| Starting Material | Aryl Halides/Triflates | Anilines | Benzaldehydes |

| Key Reagents | Pd catalyst, ligand, cyanide source | NaNO₂, HCl, CuCN | NH₂OH·HCl, dehydrating agent/catalyst |

| Reaction Conditions | Mild to moderate (rt to 120 °C) | Low temperature (0-5 °C) then moderate | Reflux conditions |

| Advantages | Excellent functional group tolerance, broad scope | Utilizes readily available anilines, classic method | One-pot procedure, preserves carbon skeleton |

| Disadvantages | Cost of Pd, catalyst sensitivity | Diazonium salts can be unstable, use of CuCN | May not tolerate acid/base sensitive groups |

Conclusion

The synthesis of functionalized benzonitriles is a mature field with a diverse array of reliable and efficient methods. The choice of the optimal synthetic route depends on a careful consideration of the available starting materials, the desired substitution pattern, and the overall synthetic strategy. Transition metal-catalyzed cyanations offer the highest degree of flexibility and functional group tolerance, making them a preferred choice in complex molecule synthesis. The Sandmeyer reaction remains a robust and valuable tool, particularly when anilines are the most accessible starting point. Finally, one-pot syntheses from benzaldehydes provide a direct and atom-economical approach. By understanding the underlying principles and practical nuances of each method, researchers can confidently select and execute the most appropriate strategy for their specific synthetic challenges.

References

- Sandmeyer reaction - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnEXWigScBGvU46lsTZPCg3vGH0AXseMlCATKqU1yZ0FvRis944FfI75rkclKm6lwso8OGNXRXGWJh2o9xXmT32nBdpsr9jpDFak_F5n1dKdRgJLha3Q3Y4j8bEXUwpH9OU9rgvj_6DFn-Mw==]

- The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENSNakVtq0wIutV4-tDcROUsuLYg39Uw9mYb9LJ6M2jHlTUfXaLYq_YxPJ5NyOay7p-cX5SinJrKOFI0kWkFsN1mesFVUxi8JLBNm5UM-7dQsohsF-HsNMYZxtxLXPGDYR-tnypFplWsbi36-aZgWBZoSzqwxPfAWDy0LDzbAPWsnHFe_WcdZAWU5GUEhOBPTQTHyO_DToIA4SRmAksSKpXxqy]

- How to convert Benzenediazonium to Benzonitrile? - Filo. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvoTfZhbGFNcsPs4v1k6V8PBhOK-1wInL6aCGaCzLdHhFd2sJiZEypb2AiYmegpt6yggNPA5yNfiTm7N0eRj4HzeCpGVG_R1AnE1c_ic4u3EtvpkXxBajcCVZUzeeYBYJvsZRgE32aQ7_1YT6SeeJvSGaCJr82FQMo-qqf1RrTHmFDBIittNOYdyG4Bl4yzxYGl2_Kbied23DdZQCUGpJuMpo15HP_Ttv7xIiCRNXR88OUqZU9]

- Benzaldehyde To Benzonitrile | PDF | Aldehyde | Chemical Reactions - Scribd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhksBQmbnabOox9xOLAt0q8dFQbnSiRYy3aw0wHaQYeY6BhuwwoOvGFoVVTzGVJ-9GuFbI1K972925YRxvZZ5fWXZpOeDpiRDzgdv41Parz1u2hybUV-cRBCHACfKHgaKM-NYfWWEg2AE9-2XOV-v9OaYaBlnBwl-362U1KtWssKI=]

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEL_hP4CcyPmt3GpKoUz9dWlWxBfxGayuiHpQtHQiZBs7WyCVWrMHvXjXY-1wS_xj3vOD0z9YyH56KiFo6f0x9uw8LihycVn9xuMWDcX9N1hMlNXmlYmj2-ba6fZIXyyn4TsvgVVhx8MA0wAHTjGGcSFF1kFto3eO7sCG5K]

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqxwtih0pX43la3219kQNvvbav_GKbi7buRnGakFWB-a0AhnXsCahZAsureEZfbsTIjWkDnTApaP4jGxcVGxlWazrBnUF5-0y8_1Mm6Yl5nmkuiCJwSJn9UFVPGf9uxyJlmVXbO2OqEI9cnm2oaX7ioDpH6Q5_I4hU]

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDIPDMLN-WCUo8rQ5EjAIx_ph4vXGx9uZxbRi0xi1O9qaJaE29M3ho1S37Z8crJZzn0WxlshZ02M_R4MzKEoKfRGEGLWXoymxRIfjDoMWzlnZGhE-Dm3OU5VeCD8f6Lpy-h-V7T_47e9KTuU2xLCuo26CCgPV7PDM6uxOKN8qGkm1ONgukwoN2z7p-DESzAzyhlcLnIVAtvVSChRRqJd0r-WoO3WtvpIFhQZWneinbXd9_L8herSUXTHlFk1SyRdRZQ_VAvGwYxX4rDM4=]

- Synthesis of Polycyclic Benzonitriles via a One-Pot Aryl Alkylation/Cyanation Reaction | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQ0NpUlxgOOrUDtqoOucndQ2KbppBBcPcPC9KziirZpXvsq7uXR_QVdGndDrVpdH5pIGj2OvtMcVJS0ru7scgHbLwrYW-0uQTciyiZ7RuRHD46lo0HmaYIHnd2bqFfD8esODT7Q==]

- Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpQxhbq49R_Mh5N4vgRIOBos16EFyvajiYt0SAafrn0AmlufSdsHA88AESnhP1O87RD-r4J17XEV3H5MA27JwTtZ6qknGx5OnA6VjdDzc68w4J988PJAv1BfjQTxTr1izHpNuNlv2pkXSVszwJN0x5bmQdCJkallRxxGOa]

- Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9A6P54yapOWHjlSgctkOV_gshDyEQN1p5fkEIkSaVSGZC3zHyNNKrRfubwTtLYGiXquV1_cxnUUNhps6jgx1x9-mQzmOFSlgjwjXDOc1EZHJQR0DtYDxYXcNW5ZXX2kBGWocyYeyA3b3O22vQeSc0fV20jYu1uujZUvuavbOmuCAdbEtHh0ckJ112y-w2rRDAbcx_xmS5AWlXjKhM5Zxdziwt1Ii]

- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dtMw2pzH8jJKX1RMGHsREtmeNgfzxZKjQyRYGUuAiqHGgusTJEtzuIwgqQFE2SakNbXmfdVd0KC-6Pkq6It16muSh3pUidVIqA3x5Loq44J12APMyj37ScOLtYzxd9PFoxrowV_bhNIEsQs=]

- Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh00_A0BxqVd476QDenBTkCCrR2mF_mLrk9KuQW6izTxBQKs0MdPEey6Z2kLCKKg9aGpe2n_MwUKYMrUk698D7ACxuGVubsFr19Hxq0blXr3Dd3FcxIqUIQtyxwLnxPxNeQXw9]

- Ni-Catalyzed Reductive Cyanation of Aryl Halides and Phenol Derivatives via Transnitrilation | Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwmPLJGMsOy35QdpapQLOA9Ie3guFuvlKs2Cy9AKNu7Tqw9rrRO8WnU7C0cu9CUmAtnVHITge7LBU8Wjgm1L3nXkqExTK7ewJ5iG7nr5wK-judth1nFVwEqbwGY7ruvr3LnynFebENQqNSY6k=]

- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETY1iNy7yat-Xf9uH5-oRZyD5wkPZCCvc9_C0EIi_5tCvfh3HGARrl3CEfo1ke-WOgkOoF1SfTFYQsiBHWdZk1LXvjCuP4oLpyXYQN3n6ZZdmR8yHYD97cNRi7zfkEn5juXWlzrc-d0wUvVJb02RNQ-Qbu_ITPENA5h8u9PKs-5fiFoGymY3lueA==]

- Direct Synthesis of Nitriles from Aldehydes Using an O-Benzoyl Hydroxylamine (BHA) as the Nitrogen Source | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpWpeNDm_RMlMzCk5dTc5b-Vb7zf0f-N6uFecIqHAfiivPy_bGuZOWY0szQbTOLYZGocfOSwIsdVbWgG0_9IC7ZRsejSUcHvzkAYnNzsh65DmR4kJ73-dqvX6W_a9Ltc_D68exqNGvinE9gN1yXAw=]

- MIT Open Access Articles A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXfCmXtdiBKTghXt1W5k6Xz50H7nUHC8GcLuBeaEs8SVoeVSlkApTspr8Vl6aDZlYh9n8Dz5vGtjOtNzdSFkHyx-JkApdhGzmAKxDYMxbeGZeIVf4xh1Ggkbb9-LwRs0Jz8jlb79_FV43-4jHlHcdtEtczoUP_KYCPgI1yHdp9YuFvpg5RfwSpv6_QzijX4o6vBQk=]

- Nickel-Catalyzed Cyanation of Aryl Halides - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH448RJevi1qkX74w-iBXyrVSEdFsVEC5yQY1szAe5A0XYEFPcWBMYx7ywNuVU-rTaKSOwjuZQme2y5XjQZAS6dKfs2-AHRi11F1HaJxogs8CKpyH5vY9bxDPQfW0aj1THsMMgh]

- A Novel and Convenient Synthesis of Benzonitriles: Electrophilic Cyanation of Aryl and Heteroaryl Bromides | Request PDF - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSin718HawtjKuY6_WZw-3eVpHEBl1SpEFwQgeMuzIzziC_On-fs6NoUln2useaa6SJoYT6g5MZJcKuo0Z3SLLLFtrEhSlgHFmV8jRHV_azgUr0DqAEbqt_osQ5dizdLG4DsW2OQ1NHbDFdZ3FhswUa7nNdQIzmvCHG6f1NCdQ2h-S2r0JiqkRC2fgwwi8IN_8CEnbcSMMu6o7LUKpHEGTsg5X1QvkOhDavK26CGlHCzfIafGCWoQHjOfr7xoxRD_l8VukC-1ctxAHO8jr5fqlYFMgio4xkg==]

- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJZf6Al-EJeDdOTnenKRh_cTbAiSJ3_apHWWuhKZM5LM8Uw3PlsMkahmixdcm2qm8Ki7Uh5G8w1ECUbHM52eNjTV1h4_uPxaWHEkDAG2QwkkVy-JE4CyC78dotnzATWmzStaDM2fBJ4LUEiwkvbQqzV9s4RA8dHHg4NZdV1kxWDW2C6p4kZ014mi2dkijUpNF3V6VnSosckH2rzwYsWnwxp1tMIoFZ5gFSLM7wgfc-Wz-Qu2I_a_dCqSiSk0ng-BhqIrS_FqGoKFZunBRt26bHFHrN]

- Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9xlqd1SsmDGjp9AEOMk6Ath0yaUN3gOwACNHQuj_pI0SHbWN69FSwUzcbkIs3-JwrUJxDP4u6HYXBTcy3qLS0KYMXLesaJjqGFaAwL7jyk_2KTxPyN3uSBU8GIUxoTXUSpJzggw==]

- Palladium-catalyzed cyanation of aryl halides with CuSCN. - Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-Cud_RyiTqL87QSLNnkPxaSgskGInS_N0ZFluR5NTpA3_Rx1lV1fCYBnb_gqG5iFzrVJ4qSHCCiQduyyeHUGakRB69F9bn9nB6f71RdAAi_7UYC4Kkp-vyWI6F_U89MaXmIj2iSEZxrlr1c3MfUsGwvPml-UZVeKUVvcAWft9vuBXvTawNK9ailTc-z9fLR1g3AlsW8GEpBqEcitnjwT5b4Qv-xZr4IVmPISQqBPJvGONOhWOPUuq1zCtH0uPccLjS0i9aq0=]

- One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA5p_pgUgSVc_ziCteLkZY6KwXaoI8FJclJ2NYlpNZUNaTGoP_IFnHPZK_uh3JQSzIfUfxZ890ZB5k37EuWp8KeoClisVPJLRyxuuWaupXU-xqOl0NhWKkaeW1w8D4RHhZTMOM1y9dBBDw2Pt2hwDoh4GTP3A1C9A=]

- Benzonitrile - Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQFBxujbP6gmNDUvexSlagNZgN0RaGP7CqQstO45H_QZgMow_9DY0DBSlkxet2587S9qEromquv2IRcMswRnO-RVyC90WGne4Mk-1SthYcX0uL2OeoxC4JXysQI_43e289fZE=]

- Palladium-catalyzed Cyanation of Aryl Halides | Tokyo Chemical Industry Co., Ltd.(APAC). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO2zCg6Fhj7bHDcIYvlXNIH4mF2Aqj3fghtndGF1nZgNGZjcN2S_swBMLkJVnhz8xe_Aw2NFH5qz1EeFHfeDVA1R3GuCEV7_G_zA4yaxTuydEC6vL-cj_wYjFBQvZYZAKrnA10iLyOvydEqUv7w8KfrkTMvWREYc__dkQKS4ai_VuHCe5BaCp_ypU8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]

- 11. dspace.mit.edu [dspace.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. How to convert Benzenediazonium to Benzonitrile? | Filo [askfilo.com]

- 18. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 19. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02296A [pubs.rsc.org]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. asianpubs.org [asianpubs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of a Key Diphenyl Ether Intermediate Analogous to Aclonifen Precursors

Abstract

Aclonifen, a prominent diphenyl ether herbicide, is distinguished by its unique 2-chloro-6-nitro-3-phenoxyaniline structure, which imparts a dual mode of action targeting both carotenoid biosynthesis and protoporphyrinogen oxidase.[1][2] While industrial synthesis routes are well-established, this application note details the synthesis of 4-(2-chlorophenoxy)benzonitrile, a structurally related diphenyl ether. This compound serves as an excellent model for exploring the synthesis of the core diphenyl ether scaffold, a critical component in many agrochemicals. We present a detailed protocol based on a Nucleophilic Aromatic Substitution (SNAr) reaction, chosen for its efficiency and milder conditions compared to traditional Ullmann condensations.[3][4] This guide provides researchers and process chemists with a robust, step-by-step methodology, explains the chemical principles behind the protocol, and offers insights into process optimization and safety.

Introduction: The Diphenyl Ether Core in Agrochemicals

Diphenyl ether herbicides have been a cornerstone of weed management since the 1950s.[] Their general mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which leads to the light-dependent accumulation of toxic protoporphyrin IX and subsequent cell death.[][6] Aclonifen is unique within this class; in addition to weak PPO inhibition, it was recently discovered to primarily target solanesyl diphosphate synthase (SPS), an enzyme involved in the biosynthesis of plastoquinone and carotenoids, resulting in the characteristic bleaching of target weeds.[2][7][8]

The industrial synthesis of Aclonifen typically starts from 1,2,3-trichlorobenzene, which undergoes nitration, amination, and a final Ullmann ether synthesis to introduce the phenoxy group.[][9] The synthesis of the diphenyl ether linkage is a pivotal step. This document focuses on the synthesis of a related intermediate, 4-(2-chlorophenoxy)benzonitrile, via a Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is particularly effective here because the electron-withdrawing nitrile group on 4-fluorobenzonitrile activates the aromatic ring for nucleophilic attack by the 2-chlorophenoxide ion.[4][10]

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The formation of the diaryl ether bond in this protocol proceeds via an SNAr addition-elimination mechanism.[11] This pathway is distinct from SN2 reactions, as it occurs on an sp² hybridized carbon of the aromatic ring.[4]

The key steps are:

-

Deprotonation: A moderately strong base, potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 2-chlorophenol to form the more nucleophilic potassium 2-chlorophenoxide in situ.[12][13]

-

Nucleophilic Attack (Addition): The 2-chlorophenoxide anion attacks the carbon atom bearing the fluorine atom on the 4-fluorobenzonitrile ring. This is typically the rate-determining step.[10] The attack is facilitated by the strong electron-withdrawing effect of the para-nitrile group, which delocalizes the negative charge of the intermediate.

-

Formation of Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[11] The stability of this complex is crucial for the reaction to proceed.

-

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final diphenyl ether product.

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the synthesis of 4-(2-chlorophenoxy)benzonitrile.

Safety & Reagent Handling

All operations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile), must be worn at all times.[14]

| Reagent | CAS No. | Key Hazards | Handling Precautions |

| 2-Chlorophenol | 95-57-8 | Harmful if swallowed, inhaled, or in contact with skin.[15] Causes skin irritation and serious eye damage.[16] Combustible liquid.[17] | Avoid contact with skin, eyes, and clothing.[18] Keep away from heat and open flames.[15] Use in a well-ventilated area.[18] |

| 4-Fluorobenzonitrile | 1194-02-1 | Flammable solid.[19] Harmful if swallowed, inhaled, or in contact with skin.[20][21] Causes skin and eye irritation.[19] | Keep away from heat and ignition sources.[19] Handle in a well-ventilated area to avoid dust formation.[22] Wear appropriate PPE.[20] |

| Potassium Carbonate | 584-08-7 | Causes serious eye irritation. | Avoid breathing dust. Handle with gloves and safety glasses. |

| Dimethylformamide (DMF) | 68-12-2 | Flammable liquid. Harmful if inhaled or in contact with skin. Suspected of damaging the unborn child. | Use in a chemical fume hood. Avoid all personal contact. Keep away from ignition sources. |

Detailed Synthesis Protocol

This protocol details the synthesis of 4-(2-chlorophenoxy)benzonitrile on a 10 mmol scale.

Materials & Equipment

-

Reagents:

-

2-Chlorophenol (1.29 g, 10.0 mmol, 1.0 eq)

-

4-Fluorobenzonitrile (1.33 g, 11.0 mmol, 1.1 eq)[21]

-

Anhydrous Potassium Carbonate (2.07 g, 15.0 mmol, 1.5 eq)

-

Anhydrous Dimethylformamide (DMF, 20 mL)

-

Ethyl acetate (for extraction)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

-

Equipment:

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Nitrogen or Argon gas inlet

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column, beakers)

-

TLC plates (silica gel)

-

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Ensure all glassware is oven-dried to remove moisture.

-

Place the apparatus under a positive pressure of dry nitrogen or argon gas.

-

-

Reagent Addition:

-

To the flask, add anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add 2-chlorophenol (1.29 g, 10.0 mmol) followed by anhydrous DMF (20 mL).

-

Begin vigorous stirring.

-

-

Phenoxide Formation & Reaction Initiation:

-

Heat the stirred suspension to 90-110 °C. A slightly elevated temperature facilitates the deprotonation of the phenol.[23]

-

Once the reaction temperature is stable, add 4-fluorobenzonitrile (1.33 g, 11.0 mmol) to the mixture. A slight excess of the aryl fluoride ensures complete consumption of the limiting phenol.

-

Maintain the reaction temperature and continue stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

-

Spot the starting materials (2-chlorophenol and 4-fluorobenzonitrile) and the reaction mixture. The reaction is complete when the 2-chlorophenol spot has been completely consumed (typically 4-8 hours).

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold deionized water.

-

Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure 4-(2-chlorophenoxy)benzonitrile.

-

Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

-

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

FT-IR Spectroscopy: To identify key functional groups (e.g., C≡N stretch, C-O-C ether stretch).

-

Gas Chromatography (GC): To assess purity, often using an electron-capture detector (ECD) which is sensitive to halogenated compounds like Aclonifen and its intermediates.[24][25]

Discussion & Mechanistic Insight

The choice of potassium carbonate as the base is a key aspect of this protocol's practicality and safety. While stronger bases like sodium hydride (NaH) can be used, they are pyrophoric and require strictly anhydrous conditions under an inert atmosphere.[14][26][27] Potassium carbonate is a non-corrosive, easy-to-handle solid that is effective for deprotonating phenols in polar aprotic solvents like DMF.[12][28]

The SNAr mechanism is visualized below, highlighting the critical role of the nitrile group in stabilizing the intermediate.

Figure 3: The addition-elimination mechanism of the SNAr reaction.

Pathway to Aclonifen: A Comparative Note

It is crucial to recognize that 4-(2-chlorophenoxy)benzonitrile is not a direct intermediate in the established synthesis of Aclonifen. Converting this molecule to Aclonifen would require a complex and inefficient series of reactions, including:

-

Introduction of a nitro group ortho to the ether linkage.

-

Introduction of an amino group meta to the ether linkage.

-

Reduction of the nitrile group or its replacement.

This highlights the importance of strategic precursor selection in chemical synthesis. The established industrial route, which builds the molecule by reacting 2,3-dichloro-6-nitroaniline with sodium phenolate, is far more direct and economically viable.[9]

Conclusion

This application note provides a detailed, reliable, and safe protocol for the synthesis of 4-(2-chlorophenoxy)benzonitrile via a Nucleophilic Aromatic Substitution reaction. The methodology emphasizes practical considerations, from reagent selection to final product purification and characterization. By serving as a model system for the construction of the diphenyl ether core, this guide offers valuable insights for researchers in agrochemical development and synthetic organic chemistry.

References

-

International Scholars Journals. (n.d.). Aclonifen: The identikit of a widely used herbicide. Retrieved from [Link]

-

Kahlau, S., et al. (2020). Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides. Pest Management Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Aclonifen. Retrieved from [Link]

-

AERU. (2026, February 1). Aclonifen (Ref: AE F068300). Retrieved from [Link]

-

Agilent Technologies, Inc. (2024, August 23). 2-Chlorophenol Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

-

University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

-

Hangzhou Tianlong Biotechnology Co., Ltd. (n.d.). Aclonifen from China manufacturer. Retrieved from [Link]

-

Grokipedia. (n.d.). Aclonifen. Retrieved from [Link]

-

Filo. (2023, October 7). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). material safety data sheet - 2-chlorophenol 98%. Retrieved from [Link]

-

NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]

-

Vedantu. (2024, June 27). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. Retrieved from [Link]

-

ChemScience. (2024, January 15). Safety Data Sheet: Sodium hydride, 55 - 60% suspension in mineral oil. Retrieved from [Link]

-

ResearchGate. (n.d.). Simplified biosynthetic pathways in the vicinity of the aclonifen target SPS. Retrieved from [Link]

-

ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

PubMed. (n.d.). Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. Retrieved from [Link]

-

Semantic Scholar. (2014, December 31). Development of an Official Analytical Method for Determination of Aclonifen in Agricultural Products Using GC-ECD. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Development of an Official Analytical Method for Determination of Aclonifen in Agricultural Products Using GC-ECD | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. Retrieved from [Link]

Sources

- 1. internationalscholarsjournals.com [internationalscholarsjournals.com]

- 2. Aclonifen targets solanesyl diphosphate synthase, representing a novel mode of action for herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. Aclonifen - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. Aclonifen (Ref: AE F068300) [sitem.herts.ac.uk]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Advanced Organic Module | English | Green Chemistry [scranton.edu]

- 12. Why does Potassium Carbonate work as a base for the Williamson Ether Synt.. [askfilo.com]

- 13. Why does Potassium Carbonate work as a base for the class 11 chemistry CBSE [vedantu.com]

- 14. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 15. carlroth.com [carlroth.com]

- 16. carlroth.com [carlroth.com]

- 17. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. 4-Fluorobenzonitrile 99 1194-02-1 [sigmaaldrich.com]

- 22. fishersci.com [fishersci.com]

- 23. researchgate.net [researchgate.net]

- 24. semanticscholar.org [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. alkalimetals.com [alkalimetals.com]

- 27. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Nucleophilic aromatic substitution protocols for diphenyl ether synthesis

Application Note: Advanced Nucleophilic Aromatic Substitution (SNAr) Protocols for Diphenyl Ether Synthesis

Executive Summary & Strategic Relevance

Diphenyl ethers (biaryl ethers) are privileged structural motifs in medicinal chemistry, serving as core scaffolds in potent therapeutics such as Sorafenib (Raf kinase inhibitor), Triclosan (antimicrobial), and various thyromimetics. While metal-catalyzed cross-couplings (Ullmann, Buchwald-Hartwig) have gained popularity, the classical Nucleophilic Aromatic Substitution (SNAr) remains the most atom-economical, scalable, and metal-free method for synthesizing diphenyl ethers when the electrophilic ring is appropriately activated.

This guide provides a rigorous technical framework for executing SNAr diphenyl ether synthesis. Unlike generic textbook descriptions, this protocol emphasizes the kinetic causality of reaction parameters—why specific leaving groups, solvents, and bases are non-negotiable for high-yield synthesis.

Mechanistic Foundation: The Addition-Elimination Pathway

To optimize the reaction, one must understand that SNAr does not follow the concerted kinetics of SN2. It proceeds via a stepwise Addition-Elimination mechanism involving a high-energy anionic intermediate (Meisenheimer Complex).

Critical Insight: The rate-determining step (RDS) is typically the initial nucleophilic attack (k1), not the bond breaking of the leaving group. Consequently, highly electronegative leaving groups (F > NO2 > Cl > Br > I) accelerate the reaction by lowering the LUMO energy of the aromatic ring, stabilizing the transition state for nucleophilic attack.

Figure 1: SNAr Reaction Mechanism & Energy Landscape

Caption: The SNAr mechanism. Note that k1 (attack) is rate-limiting, making Fluorine the superior leaving group due to inductive stabilization of the transition state.

Strategic Planning: Substrate & Reagent Selection

Before initiating synthesis, evaluate the electrophile (aryl halide) against the Activation Threshold .

A. The Electrophile (Aryl Halide)

-

Requirement: Must possess at least one strong Electron-Withdrawing Group (EWG) in the ortho or para position relative to the leaving group.[1]

-

EWG Potency: -NO2 > -SO2R > -CN > -CF3 > -COR.

-

Leaving Group Hierarchy:

-

Fluoride (F): The "Gold Standard" for SNAr. The high electronegativity inductively activates the ring carbon, dramatically lowering the activation energy for nucleophilic attack [1].

-

Chloride (Cl): Standard industrial choice due to cost, but requires higher temperatures or stronger activation (e.g., two NO2 groups).

-

Bromide/Iodide: Generally poor for SNAr; better suited for Ullmann/Buchwald couplings.

-

B. The Nucleophile (Phenol)

-

Phenols are weak nucleophiles (neutral). They must be deprotonated to phenoxides using a base.

-

pKa Matching: The base's conjugate acid pKa must be higher than the phenol's pKa (typically ~10).

C. Solvent System

-

Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc): Essential. They solvate the cation (K+, Na+) but leave the phenoxide anion "naked" and highly reactive.

-

Water Content: Strict anhydrous conditions are required. Water acts as a competing nucleophile, leading to hydrolysis of the aryl halide (phenol formation) rather than ether synthesis.

Experimental Protocols

Protocol A: Standard Thermal SNAr (Activated Systems)

Best for: Synthesis of nitro- or cyano-diphenyl ethers using aryl fluorides or chlorides.

Materials:

-

Substituted Phenol (1.0 equiv)

-

Activated Aryl Fluoride/Chloride (1.1 equiv)

-

Potassium Carbonate (K2CO3), anhydrous, -325 mesh (1.5 – 2.0 equiv)

-

Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Procedure:

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the phenol (1.0 equiv) in anhydrous DMF.

-

Deprotonation: Add K2CO3 (1.5 equiv). Stir at room temperature for 30 minutes. Observation: The solution may change color (often yellow/orange) as the phenoxide forms.

-

Addition: Add the aryl halide (1.1 equiv) in one portion.

-

Reaction: Heat the mixture to the target temperature:

-

For Aryl Fluorides: 60–80 °C.[2]

-

For Aryl Chlorides: 100–130 °C.

-

-

Monitoring: Monitor via TLC or HPLC. Reaction is typically complete in 2–6 hours.

-

Workup: Cool to RT. Pour into ice-cold water (10x reaction volume). The product usually precipitates. Filter, wash with water, and recrystallize (EtOH/Water) or purify via flash chromatography.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening (HTS) or stubborn substrates requiring high energy input.

Procedure:

-

Load a 10 mL microwave vial with Phenol (0.5 mmol), Aryl Halide (0.55 mmol), and Cs2CO3 (1.0 mmol).

-

Add NMP (2 mL) and a stir bar. Cap and crimp.

-

Irradiate at 150–180 °C for 10–20 minutes (absorbance level: High).

-

Note: Microwave heating often suppresses side reactions by reducing the thermal exposure time compared to conventional reflux [2].

Protocol C: Phase-Transfer Catalysis (PTC)

Best for: Industrial scale-up, green chemistry (avoiding DMF/DMSO), or moisture-sensitive substrates.

Concept: Uses a quaternary ammonium salt to shuttle the phenoxide from a solid/aqueous phase into a non-polar organic phase where the reaction occurs.

Materials:

-

Solvent: Toluene or Xylene.

-

Base: Solid KOH or 50% aq. NaOH.

-

Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336 (5 mol%).

Procedure:

-

Dissolve Aryl Halide (1.0 equiv) and Phenol (1.0 equiv) in Toluene.

-

Add TBAB (0.05 equiv).

-

Add solid KOH (2.0 equiv) or 50% NaOH solution.

-

Reflux with vigorous stirring (mechanical stirring recommended for scale).

-

Mechanism: The interfacial ion exchange generates a lipophilic ion pair [PhO⁻ NBu4⁺] which reacts rapidly in the toluene phase [3].

Decision Matrix & Troubleshooting

Figure 2: Protocol Selection Decision Tree

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronic properties.

Table 1: Troubleshooting Common Failure Modes

| Observation | Root Cause | Corrective Action |

| No Reaction | Ring not activated enough. | Switch to Ullmann Coupling (CuI/Ligand) or use a more potent leaving group (F instead of Cl). |

| Hydrolysis Product (Phenol) | Wet solvent or base. | Flame-dry glassware; use fresh anhydrous DMF/DMSO; add molecular sieves. |

| Low Yield (Tarry mixture) | Temperature too high; decomposition. | Lower temperature; switch to Protocol C (PTC) for milder thermal profile. |

| Incomplete Conversion | Poor solubility of base. | Switch from K2CO3 to Cs2CO3 (higher solubility in organic solvents) or add 18-Crown-6 ether. |

References

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available at: [Link]

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry . MDPI. Available at: [Link]

-

Phase-Transfer Catalysis in Organic Syntheses . CRDEEP Journals. Available at: [Link]

-

Ullmann Reaction . Organic Chemistry Portal. Available at: [Link]

- Process for the preparation of diphenyl ether compounds. Google Patents (WO2001046130A1).

Sources

Technical Application Note: Recrystallization Protocols for 4-(2-Chlorophenoxy)benzonitrile

Executive Summary

4-(2-Chlorophenoxy)benzonitrile is a critical diaryl ether intermediate used extensively in the synthesis of agrochemicals (e.g., herbicides like Fenoxaprop) and pharmaceutical scaffolds. While commercially available, crude synthesized batches often contain unreacted 2-chlorophenol, 4-chlorobenzonitrile, and inorganic salts from nucleophilic aromatic substitution (

This guide details two validated recrystallization protocols designed to achieve

Table 1: Physicochemical Profile & Solubility Data

| Property | Value | Notes |

| CAS Number | 74448-92-3 | |

| Molecular Formula | MW: 229.66 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 84.0 – 88.0 °C | Sharp transition indicates high purity [1, 2]. |

| Solubility (High) | Toluene, Ethyl Acetate, DCM | Good for extraction, poor for single-solvent crystallization. |

| Solubility (Mod.) | Ethanol, Isopropanol (IPA) | Ideal for recrystallization. |

| Solubility (Low) | Water, Hexane/Heptane | Used as anti-solvents. |

Solvent Selection Strategy

The purification logic relies on the temperature-dependent solubility differential. Because the melting point (85°C) is relatively low, solvents with boiling points exceeding this temperature (e.g., Toluene, 110°C) pose a risk of the solute melting into a separate liquid phase ("oiling out") rather than dissolving, unless handled carefully.

-

Primary Recommendation (Ethanol): The boiling point of ethanol (78°C) is slightly below the melting point of the pure solid. This is thermodynamically ideal as it prevents the compound from melting before it dissolves, promoting true crystal lattice formation upon cooling.

-

Secondary Recommendation (Toluene/Heptane): Used when "greasy" non-polar impurities are present that co-crystallize in alcohols.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting the optimal solvent system based on impurity profile.

Experimental Protocols

Protocol A: Single-Solvent Recrystallization (Ethanol)

Best For: Removal of inorganic salts, traces of 2-chlorophenol, and general purity enhancement. Safety: Work in a fume hood. Nitriles can be toxic; wear nitrile gloves.

-

Preparation: Place 10.0 g of crude 4-(2-Chlorophenoxy)benzonitrile in a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser.

-

Dissolution:

-

Add 40 mL of absolute Ethanol (approx. 4 mL/g ratio).

-

Heat the mixture to reflux (approx. 80°C) using an oil bath.

-

Note: If the solid does not completely dissolve after 10 minutes of reflux, add ethanol in 2 mL increments. Do not exceed 60 mL total volume to ensure good recovery.

-

-

Hot Filtration (Critical Step):

-

If insoluble particles (likely inorganic salts like KCl or NaCl) are visible, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper or a sintered glass funnel.

-

Why Pre-warm? To prevent premature crystallization on the filter paper.[1]

-

-

Controlled Cooling & Nucleation:

-

Remove the filtrate from heat.[2] Allow it to cool to room temperature (RT) slowly on a cork ring or wood block. Do not place directly on a cold benchtop.

-

Seeding: When the temperature reaches approx. 50°C, add a few seed crystals of pure product if available. This prevents super-saturation and oiling out.[3]

-

-

Crystallization:

-

Once at RT, place the flask in an ice-water bath (0–4°C) for 1 hour to maximize yield.

-

-

Isolation:

-

Drying:

-

Dry in a vacuum oven at 40°C for 4 hours.

-

Protocol B: Anti-Solvent Precipitation (Toluene/Heptane)

Best For: Removing non-polar side products or if the compound "oils out" in ethanol.

-

Dissolution: Dissolve 10.0 g of crude material in the minimum amount of warm Toluene (approx. 15–20 mL) at 50–60°C.

-

Anti-Solvent Addition:

-

While stirring at 50°C, slowly add Heptane (or Hexane) dropwise.

-

Continue addition until a faint, persistent cloudiness (turbidity) appears.

-

-

Re-dissolution: Add a few drops of Toluene to clear the solution.

-

Cooling: Remove from heat and allow to cool slowly to RT. The product should crystallize as fine needles.

-

Isolation: Filter and wash with a 1:4 mixture of Toluene:Heptane.

Process Analytical Technology (PAT) & Troubleshooting

Mechanism of "Oiling Out"

Because the melting point (84–88°C) is relatively low, impurities can depress the melting point below the boiling point of the solvent. If this happens, the compound separates as a liquid oil rather than a solid crystal.

-

Correction: If oiling occurs, reheat the solution to dissolve the oil, add more solvent (dilution), and cool much more slowly with vigorous stirring. Seeding is mandatory in this scenario.

Diagram 2: Recrystallization Process Workflow

Caption: Step-by-step unit operations for the purification workflow.

Quality Control (QC) Metrics

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN/Water) | |

| Melting Point | DSC or Capillary | 84.0 – 88.0 °C (Range |

| Residual Solvent | GC-Headspace |

References

-

European Patent Office. (1984).[3] Process for the preparation of benzonitrile derivatives (EP0004257B1). Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: High-Efficiency Phase Transfer Catalysis for Chlorophenoxy Benzonitrile Synthesis

Topic: Phase Transfer Catalysis Methods for Synthesizing Chlorophenoxy Benzonitriles Content Type: Application Note & Detailed Protocol Audience: Senior Process Chemists, Agrochemical Researchers, and Drug Development Scientists.

Abstract

Chlorophenoxy benzonitriles are critical structural motifs in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen, Lactofen) and various pharmaceutical intermediates. Traditionally, the synthesis of these diaryl ethers via Nucleophilic Aromatic Substitution (

Introduction & Mechanistic Rationale

The Challenge of Diaryl Ether Synthesis

The formation of the ether linkage between a chlorophenol and an activated chlorobenzonitrile is a classic

-

The Nucleophile Source: Phenols require deprotonation by a base (KOH/NaOH) to become active phenoxides, typically occurring in an aqueous or solid phase.

-

The Electrophile: Chlorobenzonitriles are lipophilic and dissolve only in organic solvents.

In the absence of a catalyst, these reactants remain phase-separated, resulting in negligible reaction rates.

The PTC Solution

Phase Transfer Catalysis bridges this gap using a quaternary ammonium salt (

Mechanistic Pathway

The reaction proceeds via an interfacial mechanism:[1]

-

Aqueous Phase: Base deprotonates the phenol (

). -

Interface: The catalyst cation (

) pairs with the phenoxide ( -

Organic Phase: The ion pair migrates into the organic solvent. The "naked" phenoxide, stripped of its hydration shell, becomes a potent nucleophile and attacks the chlorobenzonitrile (

). -

Recycling: The leaving group (chloride) pairs with

and returns to the interface to exchange for a fresh phenoxide ion.

Figure 1: Interfacial mechanism of PTC-mediated etherification. The catalyst cycles between phases, pumping the nucleophile into the organic layer.

Critical Process Parameters

To ensure reproducibility and high yield, the following parameters must be controlled:

| Parameter | Recommended Condition | Scientific Justification |

| Catalyst | TBAB (Tetrabutylammonium Bromide) | Optimal lipophilicity balance ( |

| Catalyst Load | 3–5 mol% | Sufficient to maintain reaction rate without forming difficult emulsions during workup. |

| Solvent | Toluene | Non-polar enough to exclude water (preventing nitrile hydrolysis) but dissolves the reactants well. High boiling point (110°C) allows sufficient activation energy. |

| Base | 50% KOH (aq) or Solid | Strong base required to fully deprotonate the phenol. High concentration "salts out" the organic phase, improving separation. |

| Agitation | >600 RPM | Critical: PTC is mass-transfer limited. High shear is required to maximize the interfacial surface area. |

| Temperature | 80°C – Reflux |

Detailed Experimental Protocol

Target Synthesis: Preparation of 5-(2,4-dichlorophenoxy)-2-nitrobenzonitrile (Model Compound for Fomesafen Intermediates). Note: This protocol is adaptable for various chlorophenols and chlorobenzonitriles.

Reagents & Equipment[3][4][5][6]

-

Reactant A: 2,4-Dichlorophenol (16.3 g, 100 mmol)

-

Reactant B: 5-Chloro-2-nitrobenzonitrile (18.2 g, 100 mmol)

-

Catalyst: Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mmol, 5 mol%)

-

Base: Potassium Carbonate (

), anhydrous (20.7 g, 150 mmol) -

Solvent: Toluene (150 mL)

-

Equipment: 500 mL 3-neck Round Bottom Flask, Mechanical Stirrer (overhead), Reflux Condenser, Thermometer, Dean-Stark trap (optional, for water removal).

Step-by-Step Procedure

Step 1: Phenoxide Formation

-

Charge the flask with 150 mL Toluene .

-

Add 16.3 g 2,4-Dichlorophenol .

-

Start stirring at 300 RPM.

-

Add 20.7 g Potassium Carbonate .

-

Note: If using aqueous KOH (50%), add it dropwise here. Solid carbonate is preferred to minimize water content if the nitrile is hydrolysis-sensitive.

-

-

Heat the mixture to 50°C for 30 minutes. This generates the potassium phenoxide in situ.

Step 2: Catalyst & Electrophile Addition 6. Add 1.6 g TBAB . Observe the mixture; it may become slightly more homogeneous or form a finer suspension. 7. Add 18.2 g 5-Chloro-2-nitrobenzonitrile . 8. Increase agitation to 600-800 RPM . Vigorous stirring is non-negotiable.

Step 3: Reaction 9. Heat the reaction mixture to Reflux (approx. 110°C) . 10. Monitor the reaction via HPLC or TLC (Eluent: 80:20 Hexane/Ethyl Acetate).

- Target: Disappearance of the limiting reagent (Chlorobenzonitrile).

- Typical Time: 4 – 6 hours.[2]

Step 4: Workup 11. Cool the reaction mixture to 50°C . 12. Add 100 mL Water to dissolve inorganic salts (KBr, KCl, excess Base). 13. Stir for 10 minutes, then transfer to a separatory funnel. 14. Phase Separation:

- Lower Layer: Aqueous waste (Discard properly; contains salts).

- Upper Layer: Toluene containing the Product.

- Wash the organic layer with 50 mL 1N HCl (to neutralize trace base) followed by 50 mL Brine .

Step 5: Isolation & Purification

16. Dry the organic layer over anhydrous Magnesium Sulfate (

Workflow Diagram[8]

Figure 2: Operational workflow for the PTC synthesis of chlorophenoxy benzonitriles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Stirring too slow. | Increase RPM. PTC relies on interfacial surface area. |

| Hydrolysis of Nitrile | Too much water in system. | Use solid |

| Emulsion during Workup | High catalyst loading or fine particulates. | Add brine to increase ionic strength. Filter through Celite before separation. |

| Dark/Tarred Product | Thermal degradation / Oxidation. | Sparge Toluene with Nitrogen before heating. Ensure temperature does not exceed 115°C. |

Safety & Compliance

-

Cyanide Hazard: While the nitrile group is generally stable, thermal decomposition or exposure to strong acids can release HCN. Work in a well-ventilated fume hood.

-

Caustics: KOH and Phenoxides are corrosive. Wear chemical-resistant gloves.

-

Solvents: Toluene is flammable and reprotoxic. Ground all glassware.

References

-

Dalal Institute. Phase Transfer Catalysis: Mechanism and Applications. (General Mechanism). Link

-

Google Patents. CN102766043B - Preparation method for 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid. (Industrial Context for Fomesafen intermediates). Link

-

Google Patents. CN103387524A - Preparation method of fomesafen. (Specifics on etherification conditions). Link

-

Gujadhur, R. & Venkataraman, D. Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 2001.[2] (Comparative metal-catalyzed methods). Link

-

Starks, C. M. Phase-transfer catalysis.[1][3][4][5] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. J. Am. Chem. Soc., 1971. (Foundational PTC Theory).

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 4-(2-Chlorophenoxy)benzonitrile

Technical Support Center: Optimizing Yield in the Synthesis of 4-(2-Chlorophenoxy)benzonitrile

Topic: High-Yield Synthesis of 4-(2-Chlorophenoxy)benzonitrile Audience: Process Chemists, Medicinal Chemists, and R&D Scientists. Format: Troubleshooting Guide & Technical FAQs.

Executive Summary: The Reaction Landscape

The synthesis of 4-(2-Chlorophenoxy)benzonitrile is a classic Nucleophilic Aromatic Substitution (SNAr ). It involves the coupling of 2-chlorophenol (nucleophile) with a 4-halobenzonitrile (electrophile).

While mechanistically straightforward, yield attrition typically stems from three specific failure modes:

-

Moisture-induced Hydrolysis: The nitrile group is susceptible to hydrolysis under basic conditions at high temperatures, converting the target to the amide or acid.

-

Steric Hindrance: The ortho-chloro substituent on the phenol reduces nucleophilicity and increases steric bulk, slowing the formation of the Meisenheimer complex.

-

Incomplete Deprotonation: Weak bases or poor solubility in aprotic solvents leads to stalled conversion.

This guide provides an evidence-based troubleshooting framework to systematically eliminate these bottlenecks.

Part 1: Reaction Design & Protocol Optimization

Core Reaction Scheme

The optimal route utilizes 4-fluorobenzonitrile due to the high electronegativity of fluorine, which stabilizes the intermediate Meisenheimer complex significantly better than chlorine.

Figure 1: Mechanistic pathway for the SNAr synthesis of 4-(2-Chlorophenoxy)benzonitrile.

Part 2: Troubleshooting Guide (Q&A)

Category 1: Reaction Stalling & Kinetics

Q: I am using 4-chlorobenzonitrile instead of 4-fluorobenzonitrile to save costs, but conversion stops at 60%. How can I push this to completion?

A: The chloride leaving group is significantly less reactive than fluoride in SNAr reactions because it is less electronegative and stabilizes the transition state less effectively.

-

The Fix: You must increase the reaction temperature to 120–140°C . However, this increases the risk of nitrile hydrolysis.

-

Catalytic Boost: Add 10 mol% Copper(I) Iodide (CuI) and a ligand (like picolinic acid) to switch the mechanism from pure SNAr to a copper-catalyzed Ullmann-type coupling [1]. Alternatively, adding 18-crown-6 (phase transfer catalyst) can solubilize the potassium phenoxide, increasing its effective concentration.

Q: My reaction mixture turns dark/black, and yield is low. What is happening?

A: This indicates oxidative degradation or polymerization, often caused by excessive heating of the solvent (DMF/DMAc) in the presence of oxygen.

-

The Fix:

-

Degas Solvents: Sparge your solvent with Nitrogen or Argon for 15 minutes before adding reagents.

-

Temperature Control: Do not exceed 100°C if using DMF (it decomposes to dimethylamine and CO, which can react with your starting material). Switch to DMSO or NMP for higher stability.

-

Category 2: Impurity Profile & Hydrolysis

Q: I see a new spot on TLC (lower Rf) and a peak at M+18 in MS. What is this?

A: This is the primary amide (4-(2-chlorophenoxy)benzamide), formed by the hydrolysis of the nitrile group.

-

Root Cause: "Wet" solvent or base.[1] Potassium Carbonate is hygroscopic. At 100°C+, hydroxide ions (generated from trace water) attack the nitrile.

-

The Fix:

-

Dry Your Base: Grind K2CO3 and dry it in an oven at 120°C overnight before use.

-

Molecular Sieves: Add activated 4Å molecular sieves to the reaction flask.

-

Switch Base: Use Cesium Carbonate (Cs2CO3) . It is more soluble in organic solvents, allowing the reaction to proceed at lower temperatures (80°C), reducing the hydrolysis risk [2].

-

Category 3: Workup & Purification[2][3]

Q: I have a persistent emulsion during the aqueous workup. How do I break it?

A: Emulsions are common when using dipolar aprotic solvents (DMF/DMSO).

-

The Fix:

-

Wash Strategy: Dilute the reaction mixture with water (5x volume) and extract with Ethyl Acetate/Hexane (1:1) rather than DCM. The non-polar hexane helps break the emulsion.

-

LiCl Wash: Wash the organic layer with 5% Lithium Chloride (LiCl) solution. This is highly effective at pulling DMF/DMSO out of the organic phase.

-

Part 3: Optimized Experimental Protocol

Target: 10g scale synthesis of 4-(2-Chlorophenoxy)benzonitrile.

| Parameter | Specification | Rationale |

| Limiting Reagent | 4-Fluorobenzonitrile (1.0 equiv) | The most expensive component. |

| Nucleophile | 2-Chlorophenol (1.2 equiv) | Slight excess ensures full conversion of the nitrile. |

| Base | K2CO3 (2.0 equiv) | Excess required to neutralize HF and maintain basicity. |

| Solvent | Anhydrous DMSO (5 mL/g) | High dielectric constant accelerates SNAr. |

| Temperature | 90°C | Balance between rate and nitrile stability. |

| Time | 4–6 Hours | Monitor by HPLC/TLC. |

Step-by-Step Workflow:

-

Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Nitrogen.[2]

-

Charging: Add 2-Chlorophenol (1.2 eq) and Anhydrous DMSO .

-

Deprotonation: Add K2CO3 (2.0 eq) in one portion. Stir at Room Temperature (RT) for 30 mins. Note: Color may change to yellow/orange as phenoxide forms.

-

Addition: Add 4-Fluorobenzonitrile (1.0 eq).

-

Reaction: Heat to 90°C . Monitor via TLC (20% EtOAc in Hexanes). Product Rf ~0.6; Starting material Rf ~0.4.

-

Quench: Cool to RT. Pour mixture into ice-water (200 mL) with vigorous stirring. The product should precipitate as a solid.

-

Purification: Filter the solid. Wash with water (to remove DMSO/Base) and cold Hexane (to remove unreacted phenol). Recrystallize from Ethanol if necessary.[3]

Figure 2: Operational workflow for the optimized synthesis protocol.

References

-

Sawyer, J. S. (1998).[4] "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride-Alumina and 18-Crown-6". The Journal of Organic Chemistry. Link

-

BenchChem Technical Support . (2025). "Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)acetonitrile Derivatives". BenchChem.[3] Link

-

European Patent Office . (2020).[5] "Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile". EP3696165A1. Link

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-(2-Chlorophenoxy)benzonitrile

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a foundational requirement for advancing discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth interpretation of the ¹H and ¹³C NMR spectra of 4-(2-chlorophenoxy)benzonitrile, a molecule featuring two distinct and electronically coupled aromatic systems.

This document moves beyond a simple peak listing. It delves into the causal relationships between the molecular structure and the resulting spectral features, providing a framework for analyzing similar diaryl ether systems. We will dissect the electronic influence of the chloro, cyano, and ether functionalities to predict and assign each resonance, offering a masterclass in spectral interpretation grounded in first principles.

Molecular Structure and Atom Numbering

To ensure clarity in our spectral assignments, the following systematic numbering is used for the protons and carbons of 4-(2-chlorophenoxy)benzonitrile.

Caption: Atom numbering for NMR spectral assignment.

¹H NMR Spectral Interpretation